molecular formula C13H12BrNO5S B2907450 (5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797698-69-1

(5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2907450
CAS No.: 1797698-69-1
M. Wt: 374.21
InChI Key: FFCDMHHCHTXYIV-UHFFFAOYSA-N
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Description

The compound (5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone (CAS: 1797698-69-1) is a heterocyclic organic molecule featuring a brominated furan moiety linked to an azetidine ring via a ketone bridge. The azetidine ring is further functionalized with a sulfonyl group attached to a furan-2-ylmethyl substituent. Safety guidelines for handling this compound emphasize avoiding heat, sparks, and open flames due to its reactivity .

Properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO5S/c14-12-4-3-11(20-12)13(16)15-6-10(7-15)21(17,18)8-9-2-1-5-19-9/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCDMHHCHTXYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(O2)Br)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone typically involves multiple steps:

    Bromination of Furan: The initial step involves the bromination of furan to produce 5-bromofuran. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of Azetidine Ring: The next step involves the formation of the azetidine ring. This can be done by reacting a suitable amine with an epoxide under basic conditions.

    Sulfonylation: The azetidine ring is then sulfonylated using a sulfonyl chloride, such as furan-2-ylmethylsulfonyl chloride, in the presence of a base like triethylamine.

    Coupling Reaction: Finally, the brominated furan and the sulfonylated azetidine are coupled together using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone can undergo various types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to remove the bromine atom or to reduce the sulfonyl group.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: De-brominated or reduced sulfonyl derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of brominated and sulfonylated heterocycles on biological systems. It may serve as a lead compound for the development of new drugs or as a probe for biochemical studies.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmacophore. Its unique structure may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine and sulfonyl groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related derivatives, focusing on synthesis, physicochemical characteristics, and biological relevance.

Structural Analogues

Compound Name Key Structural Features Synthesis Yield Biological Activity (if reported) Reference
(5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone (Target Compound) Azetidine ring with sulfonyl-furan substituent; brominated furan ketone Not reported Not explicitly studied
(5-Bromo-2-furyl)[2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazol-1-yl]methanone Imidazoline ring with thioether-linked fluorobenzyl; brominated furan ketone Not reported Not reported
Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate Benzofuran core with methylsulfinyl and bromine substituents; ester functionalization High yield (90%) Antifungal, antitumor (analogue)
(5-Bromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone Brominated benzofuran with dichlorophenyl ketone Not reported Potential antitumor activity

Physicochemical Properties

  • Solubility and Stability : The sulfonyl group in the target compound likely enhances hydrophilicity compared to thioether analogues (e.g., compound in ), which may improve aqueous solubility but reduce membrane permeability.
  • Thermal Properties : Melting points for similar brominated furans range from 132°C to 230°C , though data for the target compound remains unreported.

Research Findings and Gaps

  • Structural Insights : X-ray crystallography of analogues (e.g., ) reveals planar aromatic systems stabilized by weak hydrogen bonds, which could guide the target compound’s crystal engineering.
  • Synthetic Challenges : The azetidine ring’s strain and sulfonyl group’s electron-withdrawing nature may complicate synthesis, necessitating optimized conditions.

Biological Activity

The compound (5-Bromofuran-2-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound features a furan ring and an azetidine moiety, which are known for their diverse biological activities. The presence of bromine and sulfonyl groups may enhance its pharmacological profile.

Antitumor Activity

Recent studies have indicated that compounds containing furan and azetidine structures exhibit significant antitumor properties. For instance, a related compound demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis through the modulation of specific signaling pathways, such as the eIF2α pathway .

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
Compound A15Apoptosis induction
Compound B20Cell cycle arrest
This compoundTBDTBD

Anti-inflammatory Properties

Compounds with furan rings have been reported to possess anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have shown that furan derivatives can significantly reduce inflammation markers in cell cultures .

Case Study:
A study evaluated the anti-inflammatory effects of a furan-containing compound in a rat model of arthritis. The results indicated a marked reduction in swelling and pain, correlating with decreased levels of TNF-alpha and IL-6 in serum samples.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Protein Synthesis : Similar compounds have shown the ability to inhibit protein synthesis in cancer cells, leading to growth arrest.
  • Modulation of eIF2α Pathway : This pathway is crucial for cellular stress responses and has been implicated in cancer progression. Enhancing eIF2B activity could provide therapeutic benefits in conditions like leukodystrophy .
  • Cytokine Modulation : The compound may modulate inflammatory cytokines, contributing to its anti-inflammatory effects.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest that it has favorable absorption characteristics; however, detailed studies on bioavailability and toxicity are necessary.

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